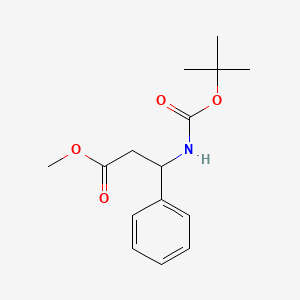

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

Description

BenchChem offers high-quality METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |

InChI Key |

OCQYRBSHPIUCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Structural Profiling and Synthetic Methodologies of Methyl (R)-N-Boc-3-phenyl-beta-alaninate in Peptidomimetic Drug Design

Executive Summary

As a Senior Application Scientist, I approach the synthesis and application of chiral building blocks not merely as chemical transformations, but as strategic decisions in pharmacokinetic design. Methyl (R)-N-Boc-3-phenyl-beta-alaninate is a highly versatile, orthogonally protected

Physicochemical Profiling & Structural Significance

Methyl (R)-N-Boc-3-phenyl-beta-alaninate (CAS: 158807-51-3) serves as a foundational intermediate for synthesizing protease-resistant therapeutics. The molecule features a phenyl ring at the

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methyl (R)-N-Boc-3-phenyl-beta-alaninate |

| CAS Number | 158807-51-3 |

| Molecular Formula | C₁₅H₂₁NO₄[2] |

| Molecular Weight | 279.34 g/mol |

| Stereochemistry | (R)-configuration at C3 |

| Purity Standard | Typically Synthesized at NLT 98% for R&D[2] |

| Protecting Groups | N-terminus: Boc (tert-Butyloxycarbonyl); C-terminus: Methyl Ester |

Mechanistic Synthesis Workflow: A Self-Validating Protocol

To ensure high fidelity in drug development, synthetic workflows must be designed as self-validating systems. The synthesis of Methyl (R)-N-Boc-3-phenyl-beta-alaninate involves two primary transformations starting from the unprotected amino acid. Every reagent choice is dictated by the need to maintain stereochemical integrity and orthogonal protection.

Step 1: N-Terminal Protection via Boc Anhydride

-

Methodology : Suspend (R)-3-amino-3-phenylpropanoic acid in a 1:1 mixture of 1,4-Dioxane and water. Adjust the pH to 9.5 using 1M NaOH. Slowly add Di-tert-butyl dicarbonate (Boc₂O) at 0°C, then allow the reaction to warm to room temperature over 4 hours.

-

Causality : The basic aqueous environment ensures the primary amine remains deprotonated and highly nucleophilic, while Dioxane solubilizes the hydrophobic Boc₂O. Strict temperature control at 0°C during addition prevents the rapid, non-productive hydrolysis of Boc₂O.

-

Self-Validation : The reaction's progress is confirmed via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine (which stains deep purple) and the emergence of a UV-active, ninhydrin-negative spot confirms quantitative protection.

Step 2: C-Terminal Methyl Esterification

-

Methodology : Dissolve the resulting (R)-N-Boc-3-phenyl-beta-alanine intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous K₂CO₃, followed by 1.2 equivalents of Methyl Iodide (MeI). Stir at room temperature for 4 hours.

-

Causality : K₂CO₃ acts as a mild base to generate the carboxylate anion without cleaving the base-stable Boc group. DMF, a polar aprotic solvent, minimizes anion solvation, thereby maximizing the nucleophilicity of the carboxylate for the Sₙ2 attack on the electrophilic MeI.

-

Self-Validation : ¹H NMR spectroscopy will reveal a distinct, sharp singlet at approximately

3.6 ppm, corresponding to the newly formed methoxy (-OCH₃) group. LC-MS will show a mass shift corresponding to the exact molecular weight of 279.34 g/mol .

Synthesis workflow of Methyl (R)-N-Boc-3-phenyl-beta-alaninate.

Applications in Peptidomimetics and Structural Biology

The incorporation of

By utilizing orthogonally protected building blocks like Methyl (R)-N-Boc-3-phenyl-beta-alaninate, chemists can synthesize

Furthermore,

Mechanism of protease resistance in beta-peptides.

References

3.[1] Title : Infinite pleated beta-sheet formed by the beta-hairpin Boc-beta-Phe-beta-Phe-D-Pro-Gly-beta-Phe-beta-Phe-OMe Source : PubMed (Proceedings of the National Academy of Sciences) URL :[Link]

Sources

Molecular weight and formula of Boc-(R)-beta-Phe-OMe

Molecular Weight and Formula of Boc-(R)- -Phe-OMe: A Technical Guide

Executive Summary

Boc-(R)-

This guide focuses on the

Key Chemical Metrics

| Property | Value |

| Chemical Name | Methyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate |

| Common Name | Boc-(R)- |

| Molecular Formula | C |

| Molecular Weight | 279.33 g/mol |

| CAS Number (Free Acid) | 161024-80-2 (Refers to Boc-(R)- |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Chemical Identity & Structural Analysis[4][6][7]

The structural integrity of Boc-(R)-

Structural Visualization

The following diagram illustrates the chemical structure and the distinction between the

Figure 1: Structural decomposition of Boc-(R)-

Synthetic Routes & Experimental Protocols

The synthesis of Boc-(R)-

Protocol: Methylation of Boc-(R)- -Phe-OH

This protocol assumes the starting material is the commercially available free acid, Boc-(R)-3-amino-3-phenylpropionic acid (CAS: 161024-80-2).

Reagents Required:

-

Boc-(R)-

-Phe-OH (1.0 eq) -

Iodomethane (MeI) (1.5 eq) or TMS-Diazomethane (2.0 eq)[2]

-

Potassium Carbonate (K

CO -

Dimethylformamide (DMF, anhydrous)[2]

-

Ethyl Acetate (EtOAc) for extraction[2]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of Boc-(R)-

-Phe-OH in 5 mL of anhydrous DMF under an inert atmosphere (N -

Base Addition: Add 2.0 mmol of finely ground anhydrous K

CO -

Methylation: Dropwise add 1.5 mmol of Iodomethane (MeI).[2] Caution: MeI is a carcinogen; use a fume hood.[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The product (R

~0.[2]6) should appear as the starting material (R -

Work-up:

-

Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).[2]

Alternative Route: Arndt-Eistert Homologation (Note on Specificity)

Note: This route typically yields

Analytical Characterization

Validating the identity of Boc-(R)-

Expected NMR Data (in CDCl )

-

H NMR (400 MHz):

- 7.25–7.35 (m, 5H, Ar-H ) – Phenyl protons.[2]

- 5.45 (br s, 1H, NH ) – Carbamate NH.[2]

-

5.10 (m, 1H, CH -Ar) – The

-

3.65 (s, 3H, OcCH

-

2.85 (dd, 1H, J=15.5, 6.0 Hz, CH

-

2.75 (dd, 1H, J=15.5, 8.0 Hz, CH

-

1.42 (s, 9H, C(CH

Mass Spectrometry (ESI-MS)

-

Observed [M+H]

: 280.3 Da. -

Observed [M+Na]

: 302.3 Da (Common adduct). -

Fragment: Loss of Boc group often yields [M-Boc+2H]

at ~180.2 Da.[2]

Chiral HPLC

Applications in Drug Development[2][3][5][6][10][11]

Boc-(R)-

Protease Resistance

The incorporation of a

Secondary Structure Formation

Workflow: Peptidomimetic Synthesis

Figure 2: Integration of Boc-(R)-

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly sealed.[2]

-

Stability: Stable for >2 years if stored correctly.[2] Avoid prolonged exposure to strong acids (removes Boc) or strong bases (hydrolyzes Ester) unless intended.[2]

-

Safety: Classified as an Irritant (H315, H319) .[2] Wear standard PPE (gloves, goggles, lab coat).[2] Avoid inhalation of dust.[2]

References

-

Chemical Identity & Properties

-

Synthesis Methodologies

-

Rodionov, V. M. (1926).[2] "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Classic synthesis of -

Podlech, J., & Seebach, D. (1995).[2] "On the Preparation of

-Amino Acids from

-

-

Peptidomimetic Applications

-

Commercial Availability & CAS Verification

Technical Monograph: Methyl (R)-N-Boc-3-phenyl-beta-alaninate

[1]

Part 1: Identity & Physicochemical Profile

Chemical Identity

This compound is the methyl ester derivative of a chiral

| Parameter | Technical Specification |

| Chemical Name | Methyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate |

| Common Synonyms | Boc-D- |

| CAS Number (Acid) | 161024-80-2 (Refers to the parent free acid: (R)-3-(Boc-amino)-3-phenylpropanoic acid) |

| CAS Number (Ester) | Not widely indexed in public registries.[1][2][3] (Typically synthesized in situ from CAS 161024-80-2) |

| Molecular Formula | C |

| Molecular Weight | 279.33 g/mol |

| Chiral Center | R (at the |

| SMILES | COC(=O)CNC(=O)OC(C)(C)C |

⚠️ CRITICAL WARNING: Do not confuse this compound with Boc-Phe-OMe (CAS 51987-73-6), which is the

-amino acid derivative (Phenylalanine).[1] The-position of the amine is the defining feature here, derived structurally from Phenylglycine homologation, not Phenylalanine.

Physicochemical Properties[1][4]

-

Physical State: White to off-white crystalline powder.

-

Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.

-

Melting Point: Typically 85–90 °C (for the free acid); esters often have lower melting ranges depending on purity.

-

Stability: Stable under standard storage conditions (2–8 °C). The Boc group is acid-labile (cleaved by TFA/HCl).[1]

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of Methyl (R)-N-Boc-3-phenyl-beta-alaninate typically follows the Arndt-Eistert Homologation pathway starting from Boc-D-Phenylglycine.[1] This method inserts a methylene (CH

Synthesis Workflow (Graphviz)[1]

Caption: Figure 1. Arndt-Eistert homologation pathway converting Boc-D-Phenylglycine to the target beta-amino ester via a diazoketone intermediate.[1]

Mechanistic Explanation[1]

-

Activation: The carboxylic acid of Boc-D-Phenylglycine is activated as a mixed anhydride using isobutyl chloroformate.[1]

-

Diazotization: Treatment with diazomethane yields the

-diazoketone. This step preserves the chiral center configuration. -

Wolff Rearrangement: Silver benzoate catalyzes the expulsion of nitrogen and rearrangement to a ketene intermediate.

-

Nucleophilic Attack: The solvent (Methanol) attacks the highly reactive ketene, forming the methyl ester directly.

Part 3: Structural Biology & Medicinal Chemistry Applications

Peptidomimetics & Foldamers

foldamers-

Helix Formation: Oligomers containing (R)-3-phenyl-beta-alanine can form stable 14-helices (stabilized by H-bonds between residue i and i+2).[1]

-

Proteolytic Stability: The unique backbone geometry prevents recognition by endogenous proteases (pepsin, trypsin), significantly extending the half-life of peptide drugs in vivo.

Drug Discovery Utility[1]

-

-Turn Inducers: When inserted into peptide chains, this residue forces a kink in the backbone, mimicking natural

-

Integrin Inhibitors: Used as a scaffold to orient RGD (Arg-Gly-Asp) mimetics for selective binding to integrin receptors.[1]

Part 4: Experimental Protocols

Protocol: Methyl Esterification from Free Acid

If starting from the commercially available acid (CAS 161024-80-2), use this mild esterification protocol to avoid racemization.[1]

Reagents:

-

(R)-3-(Boc-amino)-3-phenylpropanoic acid (1.0 eq)[1]

-

Iodomethane (MeI) (1.5 eq) or TMS-Diazomethane[1]

-

Potassium Carbonate (K

CO -

DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of the free acid in 10 mL of anhydrous DMF under nitrogen atmosphere.

-

Base Addition: Add finely powdered K

CO -

Alkylation: Dropwise add Iodomethane (1.5 eq). Caution: MeI is toxic and volatile.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Dilute with EtOAc (50 mL), wash with water (3x) and brine (1x). Dry over Na

SO -

Purification: Concentrate in vacuo. The product usually crystallizes or can be purified via flash chromatography.

Quality Control: NMR Interpretation

To validate the structure, look for these diagnostic signals in

- 1.40 ppm: Singlet, 9H (Boc tert-butyl group).

-

2.80–2.95 ppm: Multiplet, 2H (

-

3.60 ppm: Singlet, 3H (Methyl ester O-CH

-

5.10 ppm: Broad doublet, 1H (

- 7.20–7.40 ppm: Multiplet, 5H (Phenyl aromatic ring).

References

-

PubChem Compound Summary. "(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid (CAS 161024-80-2)."[1] National Center for Biotechnology Information. Link

-

Podlech, J., & Seebach, D. (1995). "On the Preparation of beta-Amino Acids from alpha-Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen. (Foundational method for synthesis).[4]

- Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.

-

Sigma-Aldrich. "Boc-D-Phe-OMe (CAS 51987-73-6) Product Sheet."[1] (Cited for exclusion/differentiation purposes). Link

Sources

- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-beta-alanine | CAS#:3303-84-2 | Chemsrc [chemsrc.com]

- 3. N-Boc-3-methyl-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of N-Boc-Protected β-Amino Acid Esters

A Technical Compendium for Drug Discovery & Peptide Science

Executive Summary

N-Boc-protected

Structural Architecture & Nomenclature

The defining feature of a

-

-amino acids: Side chain attached to the

-

-amino acids: Side chain attached to the

In N-Boc-protected esters, the amine is capped with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is masked as an alkyl ester (typically methyl or ethyl).

Electronic Environment: The Boc group functions as a carbamate, reducing the nucleophilicity of the nitrogen via resonance delocalization into the carbonyl. This electronic withdrawal, combined with the ester functionality, creates a molecule with distinct dipole moments and solubility profiles compared to the free zwitterionic amino acids.

Synthetic Strategies: From to

While de novo synthesis (e.g., Mannich reactions) is possible, the most reliable routes for medicinal chemistry involve homologation of chiral

Method A: The Arndt-Eistert Homologation (Classic)

Historically the gold standard, this method inserts a methylene group via a diazoketone intermediate.

-

Mechanism: Activation of N-Boc

-amino acid -

Critical Note: Requires handling of diazomethane (explosive/toxic).

Method B: The Meldrum’s Acid Route (Safer Alternative)

A scalable, non-explosive alternative utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate the necessary carbon framework.

Protocol:

-

Activation: React N-Boc-

-amino acid with EDC/DMAP and Meldrum's acid. -

Cyclization/Reduction: The resulting acyl-Meldrum's acid intermediate is refluxed in alcohol (e.g., MeOH) to induce decarboxylation and ring opening, yielding the

-keto ester. -

Reduction: The ketone is removed (if a simple homologue is desired) or retained for further functionalization.

Caption: Comparative workflow of Arndt-Eistert (Red path) vs. Meldrum's Acid (Green path) homologation strategies.

Physicochemical Characterization

Solubility Profile

N-Boc

| Solvent Class | Examples | Solubility Status | Application |

| Chlorinated | DCM, Chloroform | High | Synthesis, NMR, Extraction |

| Esters | Ethyl Acetate | High | Extraction, Crystallization |

| Alcohols | Methanol, Ethanol | High | Homologation solvent, Deprotection |

| Ethers | THF, Diethyl Ether | Moderate/High | Reaction solvent |

| Alkanes | Hexanes, Pentane | Low | Anti-solvent for crystallization |

| Aqueous | Water, Brine | Insoluble | Washing/Workup |

Purification Tip: A common recrystallization system is EtOAc/Hexane .[2] Dissolve the ester in minimal hot EtOAc, then add Hexane until turbidity persists. Cool slowly to 4°C.

Melting Point Trends

-

State: Lower molecular weight esters (e.g.,

-Ala, -

Aromaticity: Derivatives with aromatic side chains (e.g.,

-Phe, -

Chirality: Racemic mixtures often exhibit lower melting points than enantiopure forms due to packing efficiency differences.

-

Example: Enantiopure N-Boc-

-Phe-OMe typically melts higher than its racemate.

-

Optical Rotation

Specific rotation (

-

Trend: The insertion of the methylene group often changes the magnitude but not necessarily the sign of rotation compared to the

-parent. -

Requirement: Always report concentration (

) and solvent (usually MeOH or CHCl

Spectroscopic Fingerprinting

Correct identification relies on distinguishing the

Nuclear Magnetic Resonance (NMR)

In a

- -Proton (CH-N): Resonates downfield (~3.8 - 4.5 ppm) due to the urethane nitrogen.

-

-Protons (CH

-

Boc Group: Strong singlet at ~1.44 ppm (9H).

-

Methyl Ester: Singlet at ~3.6 - 3.7 ppm (3H).

| Nucleus | Assignment | Chemical Shift ( | Multiplicity |

| Boc (-C(CH | 1.40 - 1.45 | Singlet (9H) | |

| 2.30 - 2.60 | Multiplet/Doublet of Doublets | ||

| Methyl Ester (OCH | 3.60 - 3.70 | Singlet (3H) | |

| 3.80 - 4.50 | Multiplet (1H) | ||

| Amide NH | 5.00 - 6.00 | Broad Doublet | |

| Boc Methyls | ~28.0 | - | |

| ~35.0 - 40.0 | - | ||

| ~45.0 - 55.0 | - | ||

| Boc Carbonyl | ~155.0 | - | |

| Ester Carbonyl | ~171.0 - 172.0 | - |

Infrared Spectroscopy (IR)

The carbonyl region is diagnostic. You will observe two distinct carbonyl stretches:

-

Ester C=O: 1735 - 1750 cm

(Higher frequency). -

Urethane (Boc) C=O: 1680 - 1710 cm

(Lower frequency, often broader due to H-bonding).

Stability & Orthogonal Deprotection

The utility of N-Boc esters lies in their orthogonality . The N-terminus and C-terminus can be deprotected independently using different chemical conditions.

-

Acid Lability (N-Terminus): The Boc group is cleaved by moderate acids (TFA, HCl/Dioxane) to yield the free amine salt.[] The ester remains intact.

-

Base Lability (C-Terminus): The methyl/ethyl ester is cleaved by saponification (LiOH/THF/H

O) to yield the free acid. The Boc group remains intact.[]

Caption: Orthogonal deprotection scheme demonstrating selective cleavage of N-terminal Boc (Acid) vs. C-terminal Ester (Base).

References

-

Arndt-Eistert Homologation Overview: Organic Chemistry Portal. "Arndt-Eistert Synthesis". Available at: [Link]

-

NMR Characterization: Royal Society of Chemistry. "A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters". RSC Advances. Available at: [Link]

-

IR Spectroscopy Data: LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups". Available at: [Link]

-

Physical Properties (Solubility/MP): National Institutes of Health (NIH). "Selective Thermal Deprotection of N-Boc Protected Amines". Available at: [Link]

Sources

The Strategic Role of Methyl (R)-N-Boc-3-phenyl-beta-alaninate in Advanced Peptidomimetic Design

Executive Summary

The transition from native

The incorporation of

Mechanistic Foundations of -Amino Acid Substitution

Native peptides are rapidly cleaved by endogenous proteases (e.g., trypsin, chymotrypsin, and exopeptidases) because these enzymes have evolved to recognize the precise spatial distance between the

Introducing Methyl (R)-N-Boc-3-phenyl-beta-alaninate into a peptide backbone fundamentally alters this interaction. The addition of a single methylene (-CH

-

Proteolytic Resistance: The causality here is purely steric and geometric. The extra carbon atom misaligns the peptide bond relative to the catalytic triad (typically Ser-His-Asp) of the protease active site, rendering the modified sequence virtually invisible to enzymatic cleavage.

-

Conformational Control (Foldamers):

-amino acids restrict the Ramachandran dihedral angles, forcing the peptidomimetic into highly stable, predictable secondary structures, such as the 14-helix. This rigidity reduces the entropic cost of receptor binding. -

Hydrophobic Targeting: The (R)-phenyl group at the

-position mimics the side chain of phenylalanine. In the design of RGD (Arg-Gly-Asp) mimetics,

Fig 1: Logical pathway of how β-amino acid substitution rescues native peptides from degradation.

Physicochemical and Pharmacokinetic Data

To effectively utilize this building block, one must understand both its chemical identity and its theoretical impact on the final drug candidate.

Table 1: Structural Profile of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

| Property | Specification / Value |

| Chemical Name | Methyl (R)-N-Boc-3-phenyl-beta-alaninate |

| CAS Number | 158807-51-3 |

| Molecular Formula | C |

| Molecular Weight | 279.34 g/mol |

| Stereochemistry | (R)-enantiomer (Critical for spatial vectoring) |

| N-Terminus Protection | tert-Butyloxycarbonyl (Boc) - Acid labile |

| C-Terminus Protection | Methyl Ester - Base labile |

Table 2: Comparative Pharmacokinetic Impact of -Substitution

| Parameter | Native | Causality / Mechanism | |

| Proteolytic Half-Life | Minutes to hours | Days | Extra CH |

| Conformational Rigidity | Highly flexible | Foldamer formation | Steric hindrance from |

| Receptor Affinity | Baseline | Maintained / Enhanced | (R)-phenyl group docks into S1 hydrophobic pockets. |

Experimental Workflow: Synthesis of a -Peptidomimetic Scaffold

To integrate Methyl (R)-N-Boc-3-phenyl-beta-alaninate into a larger sequence, we utilize a solution-phase orthogonal deprotection strategy. Every step in this protocol is designed as a self-validating system to ensure high fidelity and prevent the loss of stereochemical integrity.

Step 1: Base-Catalyzed Saponification (Methyl Ester Hydrolysis)

-

Objective: Unmask the C-terminus for downstream peptide coupling while leaving the N-Boc group intact.

-

Protocol:

-

Dissolve Methyl (R)-N-Boc-3-phenyl-beta-alaninate (1.0 eq) in a 3:1 mixture of THF/H

O. -

Cool the reaction vessel to 0 °C using an ice bath.

-

Add Lithium Hydroxide (LiOH·H

O, 1.5 eq) dropwise. Stir for 2 hours at 0 °C. -

Acidify to pH 3 using 1M KHSO

and extract with Ethyl Acetate.

-

-

Causality: Why LiOH at 0 °C? The (R)-stereocenter adjacent to the phenyl ring is susceptible to base-catalyzed racemization. Using a mild base (LiOH instead of NaOH) at strictly 0 °C suppresses proton abstraction at the chiral center, preserving enantiomeric excess.

-

Self-Validation Check: Perform TLC (Hexane/EtOAc 1:1). The starting material spot must completely disappear. Validate the product via LC-MS; look for the

peak corresponding to the free carboxylic acid.

Step 2: Amide Bond Formation (Peptide Coupling)

-

Objective: Couple the free acid to the N-terminus of the next amino acid in the sequence.

-

Protocol:

-

Dissolve the intermediate acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and cool to 0 °C.

-

Add Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

-

-

Causality: HATU is selected over traditional EDC/HOBt because it forms a highly reactive 7-aza-OBt ester intermediate, which drastically accelerates the coupling rate and minimizes the window for epimerization. DIPEA is used because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

-

Self-Validation Check: Analyze the crude mixture via analytical HPLC. A single major peak indicates successful coupling without epimerization (which would present as a closely eluting diastereomeric doublet).

Step 3: Acid-Catalyzed N-Boc Deprotection

-

Objective: Remove the Boc protecting group to expose the primary amine for the next coupling cycle.

-

Protocol:

-

Dissolve the coupled product in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 1 hour.

-

Evaporate the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

-

-

Causality: The Boc group is cleaved via the formation of a stable tert-butyl cation in acidic conditions. TFA is strong enough to achieve this rapidly but mild enough not to cleave the newly formed peptide bonds.

-

Self-Validation Check: Perform a Kaiser (Ninhydrin) test. A deep blue color confirms the successful unmasking of the free primary amine.

Fig 2: Self-validating synthetic workflow for incorporating the β-amino acid building block.

Conclusion

The rational design of peptidomimetics requires building blocks that offer both synthetic tractability and profound biological impact. Methyl (R)-N-Boc-3-phenyl-beta-alaninate fulfills both criteria. Its orthogonal protection scheme allows for seamless integration into complex peptide scaffolds, while its

References

-

Title: Beta-amino acids: versatile peptidomimetics Source: Current Medicinal Chemistry URL: [Link][1][2]

-

Title: Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3][4][5][6]

-

Title: Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic Source: Acta Poloniae Pharmaceutica (PubMed) URL: [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Alpha- vs. Beta-Phenylalanine Derivatives in Drug Design

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergences between

Part 1: Structural & Stereochemical Divergence

The fundamental difference between

Isomeric Classification

-

-Phenylalanine: The amine and side chain are on the same carbon (

-

-Phenylalanine: The side chain is on the

-

-Phenylalanine: The side chain is on the

Physicochemical Comparison

The insertion of the methylene unit fundamentally alters the Ramachandran space available to the molecule.

| Feature | ||

| Backbone Atoms per Residue | 3 (N-C | 4 (N-C |

| Degrees of Freedom | 2 Torsion angles ( | 3 Torsion angles ( |

| Proteolytic Stability | Low ( | High ( |

| Secondary Structure | 14-Helix (approx. 3 residues/turn) | |

| H-Bond Direction |

Part 2: Synthetic Methodologies

Synthesizing

The Arndt-Eistert Homologation Pathway

This reaction preserves the stereochemistry of the original amino acid active site. The process involves activating the protected

Figure 1: The Arndt-Eistert homologation pathway for converting N-protected

Part 3: Proteolytic Stability & Pharmacokinetics

The primary driver for incorporating

Mechanism of Resistance

Proteases like Chymotrypsin are evolved to cleave peptide bonds adjacent to aromatic residues (like Phe). However, the active site of Chymotrypsin relies on a precise spatial arrangement of the scissile amide bond relative to the hydrophobic pocket.

- -Phe: The carbonyl carbon is positioned perfectly for nucleophilic attack by the catalytic serine triad.

- -Phe: The extra methylene group shifts the scissile bond by approximately 1.5 Å. This steric mismatch prevents the catalytic triad from engaging the carbonyl, rendering the bond effectively inert to hydrolysis [1].

Pharmacokinetic Implications

Peptides containing

Part 4: Experimental Protocols

Protocol A: Synthesis of Boc- -Homophenylalanine (Arndt-Eistert)

Use Caution: Diazomethane is explosive and toxic. Use a dedicated blast shield and specialized glassware (Clear-Seal joints).

Reagents:

-

Boc-L-Phenylalanine (10 mmol)

-

Isobutyl chloroformate (11 mmol)

-

N-Methylmorpholine (NMM) (11 mmol)

-

Diazomethane (etherial solution, excess)

-

Silver Benzoate (catalyst)

Step-by-Step Methodology:

-

Activation: Dissolve Boc-L-Phe in dry THF (50 mL) at -15°C. Add NMM followed by isobutyl chloroformate dropwise. Stir for 15 minutes to form the mixed anhydride.

-

Diazotization: Filter off the NMM salts rapidly. Add the filtrate to a cold (0°C) solution of diazomethane in ether. Allow to warm to room temperature (RT) and stir for 3 hours.

-

Quench/Workup: Evaporate excess diazomethane/solvent under a stream of nitrogen (in a hood). The yellow residue is the

-diazoketone. -

Wolff Rearrangement: Dissolve the diazoketone in THF/H2O (9:1). Add Silver Benzoate (10 mol%) and sonicate or heat to 50°C. Evolution of

gas indicates reaction progress. -

Isolation: Once gas evolution ceases, acidify with 1M HCl, extract with Ethyl Acetate, dry over

, and concentrate. Purify via column chromatography.[2]

Protocol B: Comparative Proteolytic Stability Assay

This assay validates the "stealth" properties of

Reagents:

-

Substrate A: Ac-Phe-Ala-NH2 (

-control) -

Substrate B: Ac-

Phe-Ala-NH2 (Test compound) -

Enzyme:

-Chymotrypsin (bovine pancreas), 1 mg/mL in PBS. -

Internal Standard: Fmoc-Gly-OH.

Workflow Visualization:

Figure 2: Workflow for assessing the proteolytic stability of phenylalanine derivatives against chymotrypsin.

Step-by-Step Methodology:

-

Preparation: Prepare 200

M stock solutions of Substrate A and B in PBS (pH 7.4). -

Initiation: Add Chymotrypsin (final concentration 1

M) to each tube. Maintain at 37°C. -

Sampling: At

minutes, remove 50 -

Quenching: Immediately add 50

L of ice-cold Acetonitrile containing 1% TFA to stop the enzyme. -

Analysis: Centrifuge (10,000 x g, 5 min) to pellet precipitated protein. Inject supernatant into LC-MS.

-

Calculation: Plot

vs. Time. The slope-

Expected Result:

-Phe substrate degrades rapidly (

-

Part 5: Conformational Dynamics (Foldamers)

Beyond stability,

While

-

Structure: Stabilized by H-bonds between amide proton

and carbonyl -

Significance: This helix has approximately 3 residues per turn. It creates a defined scaffold for displaying side chains (like the phenyl ring of Phe) in specific orientations, useful for disrupting protein-protein interactions (PPIs) [4].

References

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

-

Steer, D. L., et al. (2002). Beta-amino acids: Versatile peptidomimetics.[3] Current Medicinal Chemistry. Link

-

Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[4] Chemistry & Biodiversity.[5] Link

-

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

-

Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

Sources

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]

- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Chiral Beta-Amino Acids in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The Beta-Anomaly

In the landscape of modern drug discovery, chiral beta-amino acids (β-AAs) represent a "privileged scaffold"—a structural motif capable of providing ligands for diverse receptors with high affinity. Unlike their alpha-amino acid (α-AA) counterparts, which dominate biology, β-AAs introduce an additional methylene group (

This guide details the structural pharmacology, industrial-scale enantioselective synthesis, and therapeutic integration of β-AAs, moving beyond basic definitions to actionable chemical intelligence.

Structural & Pharmacological Advantages

The incorporation of β-AAs addresses two failure modes common in peptide therapeutics: proteolytic instability and conformational entropy .

Proteolytic Stability (The "Stealth" Effect)

Endogenous proteases (trypsin, chymotrypsin, pepsin) are evolved to recognize the specific spatial arrangement of the

Table 1: Comparative Pharmacological Profiles

| Feature | Drug Discovery Impact | ||

| Backbone Unit | |||

| Proteolytic Half-life | Minutes to Hours | Hours to Days (often inert) | Enables oral bioavailability and longer duration of action. |

| H-Bond Direction | Mimicry of protein-protein interaction (PPI) domains. | ||

| Dipole Moment | Macrodipole builds up | Nullified or reversed | Altered membrane permeability and solubility profiles. |

Foldamers: Engineering Secondary Structure

-peptides do not form random coils; they fold into specific helices defined by their substitution pattern.-

-amino acids (side chain on C

-

-amino acids (side chain on C

-

Cyclic

-AAs (e.g., ACHC) impose rigid constraints, forcing specific turn geometries used to design nanomolar inhibitors of protein-protein interactions.

Figure 1: Decision matrix for designing beta-peptide foldamers based on monomer substitution patterns.

Synthetic Methodologies: The Industrial Standard

While the Arndt-Eistert homologation is a classic laboratory method, it is unsuitable for large-scale drug production due to the use of diazomethane. Modern drug discovery relies on Asymmetric Hydrogenation or Biocatalysis .

Below is the optimized protocol for the synthesis of the

Protocol: Asymmetric Synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid Derivative

Objective: Synthesis of the chiral

Reagents & Equipment:

-

Substrate: 3-oxo-4-(2,4,5-trifluorophenyl)butanamide (Beta-keto amide).

-

Ammonium Source: Ammonium acetate (

). -

Catalyst Precursor:

(Chloro(1,5-cyclooctadiene)rhodium(I) dimer). -

Chiral Ligand:

(ferrocenyl diphosphine ligand). -

Solvent: Methanol (degassed).

-

Equipment: High-pressure hydrogenation autoclave (Parr reactor).

Step-by-Step Methodology:

-

Enamine Formation (One-Pot):

-

Charge the reaction vessel with the

-keto amide substrate and methanol. -

Add 5 equivalents of ammonium acetate (

). -

Heat to 50°C for 2-4 hours. The ammonium acetate condenses with the ketone to form the unprotected enamine amide .

-

Checkpoint: Monitor by HPLC for disappearance of the keto-amide. The enamine is often stable enough to be hydrogenated directly without isolation.

-

-

Catalyst Preparation (Inert Atmosphere):

-

In a glovebox or under Argon, mix

(0.15 mol%) and -

Stir for 30 minutes to form the active cationic Rh-diphosphine complex.

-

-

Asymmetric Hydrogenation:

-

Transfer the catalyst solution to the autoclave containing the enamine mixture.[1]

-

Pressurize the reactor with Hydrogen gas (

) to 200-250 psi (14-17 bar) . -

Heat to 50°C and stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

Run for 12-18 hours.

-

-

Workup & Analysis:

-

Vent

and purge with Nitrogen. -

Concentrate the methanol solution under reduced pressure.

-

Purification: The product can often be crystallized directly from isopropanol/heptane.

-

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Target ee should be

.[1][2][3][4]

-

Why this works: The Josiphos ligand creates a chiral pocket around the Rhodium center that coordinates the enamine nitrogen and the alkene. This rigid coordination forces

Therapeutic Applications & Case Studies

Diabetes: Sitagliptin (Januvia)

Sitagliptin is the archetypal success story of

-

Role of

-AA: The trifluorophenyl-substituted -

Advantage: The

-backbone prevents the drug itself from being cleaved by the DPP-4 enzyme (which targets N-terminal

Figure 2: Industrial synthesis workflow for the Sitagliptin beta-amino acid core.

HIV: Maraviroc

Maraviroc is a CCR5 antagonist preventing HIV entry into cells.

-

Structure: Contains a

-amino acid derivative (a tropane-like scaffold derived from beta-amino ester logic). -

Mechanism: The bulky, chiral

-substituents lock the molecule into a conformation that fits the deep hydrophobic pocket of the CCR5 receptor, blocking gp120 binding.

Peptidomimetics: Antimicrobial Peptides (AMPs)

Natural AMPs (like Magainin) disrupt bacterial membranes but are toxic and unstable in human blood.

-

Beta-Peptide Mimics: Global amphiphilic

-peptides (forming 14-helices) segregate cationic and hydrophobic residues on opposite faces of the helix. -

Result: These "magainin mimics" disrupt bacterial membranes (negative charge) but are unable to penetrate mammalian cell membranes (zwitterionic) and are immune to serum proteases.

References

-

Steinhuebel, D., et al. (2009).[1] "Asymmetric Synthesis of Sitagliptin via an Enamine Hydrogenation." Journal of the American Chemical Society.[1][2]

-

Hansen, K. B., et al. (2009).[1] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society.[1][2]

-

Seebach, D., & Gardiner, J. (2008). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research.

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.

-

Savvi, C., et al. (2013). "Process Development of the Sitagliptin Transaminase Route." Organic Process Research & Development.

-

FDA Drug Approval Package. (2006). "Januvia (Sitagliptin) Pharmacology Review."

Sources

- 1. WO2014113869A1 - Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts - Google Patents [patents.google.com]

- 2. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

Literature review on (R)-beta-phenylalanine derivatives

The Chiral Scaffold: (R)- -Phenylalanine Derivatives in Drug Discovery

Executive Directive: The "Beta" Advantage

In the landscape of peptidomimetics and small molecule drug discovery, (R)-

This "homologation" confers two distinct advantages that drive the synthesis of this scaffold:

-

Proteolytic Stability: The unique backbone geometry renders

-peptides resistant to cleavage by endogenous proteases (pepsin, trypsin), significantly extending half-life (in vivo stability). -

Foldamer Formation:

-Amino acids adopt stable, predictable secondary structures (e.g., the 14-helix) that mimic protein epitopes without the metabolic liability.

This guide synthesizes the most robust synthetic methodologies for accessing the (R)-enantiomer , with a specific focus on the industrial evolution of Sitagliptin (Januvia®) , the quintessential success story of this chemical class.

Structural & Mechanistic Significance[1][2][3][4]

The pharmacological value of (R)-

The Stability Mechanism

In

-

-Peptides: Form 13-membered ring hydrogen bonds (

- -Peptides: Can form 14-membered (14-helix), 12-membered (12-helix), or 10-membered rings depending on substitution. The (R)-configuration specifically dictates the "handedness" of these helices, which is often crucial for receptor binding affinity.

Strategic Synthesis: From Flask to Fermenter

The synthesis of (R)-

Method A: Classical Resolution (Rodionov-Johnson)

-

Mechanism: Condensation of benzaldehyde with malonic acid and ammonium acetate yields the racemic

-amino acid. -

Pros: Cheap starting materials; scalable.

-

Cons: Requires fractional crystallization with chiral acids (e.g., tartaric acid) to isolate the (R)-isomer. Max yield is 50% (without racemization recycling).

Method B: Asymmetric Hydrogenation (The Chemist's Route)[5]

-

Mechanism: Hydrogenation of

-enamino esters using Rhodium (Rh) or Ruthenium (Ru) catalysts with chiral phosphine ligands (e.g., BINAP, Josiphos). -

Pros: High enantiomeric excess (ee > 95%); 100% theoretical yield.

-

Cons: Heavy metal contamination requires scavenging; high-pressure equipment needed.

Method C: Biocatalysis (The Green Route)

-

Mechanism:

-

Lipases (Kinetic Resolution): Selective hydrolysis of the (S)-ester, leaving the (R)-ester intact (or vice versa).

-

Transaminases (

-TAs): Direct asymmetric amination of a prochiral ketone.

-

-

Pros: Ambient temperature/pressure; no heavy metals; extremely high selectivity (ee > 99.9%).

-

Cons: Enzyme engineering may be required for bulky substrates.

Visualization: Synthetic Pathways

Figure 1: Comparative synthetic workflows for accessing (R)-

Case Study: The Sitagliptin Revolution

Sitagliptin (Januvia) is a DPP-4 inhibitor used for Type 2 Diabetes.[1] Its core structure contains a trifluorophenyl-substituted

Phase 1: The Rhodium Route (First Generation)

Merck initially used an asymmetric hydrogenation of an enamine using a Rhodium catalyst and a Josiphos ligand.

-

Issue: The process required high-pressure hydrogenation (200 psi) and expensive Rhodium. Stereoselectivity was good (97% ee) but required a crystallization step to reach >99% purity, reducing overall yield.

Phase 2: The Transaminase Route (Second Generation)

Merck partnered with Codexis to engineer a transaminase enzyme (from Arthrobacter sp.) that could accept the bulky trifluorophenyl ketone substrate.

-

Innovation: Directed evolution created an enzyme with a binding pocket expanded to fit the substrate.[2]

-

Result: The biocatalytic route eliminated the metal catalyst, operated at ambient pressure, and increased the yield by >10% while eliminating the need for chiral purification (ee >99.95%).

Key Insight: This shift demonstrated that biocatalysis is not just "green" but economically superior for

Detailed Experimental Protocol

For a research setting, Enzymatic Kinetic Resolution is the most accessible method. It does not require high-pressure reactors (hydrogenation) or custom-engineered enzymes (transaminase).

Protocol: Lipase-Catalyzed Resolution of -Phenylalanine Ethyl Ester[4][7]

Objective: Isolate (R)-

Reagents:

-

Racemic

-phenylalanine ethyl ester (10 mmol) -

Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous)

-

Acyl Donor: Ethyl acetate (or vinyl acetate for irreversible acylation)

-

Catalyst: CAL-B (Novozym 435), 20 mg/mmol substrate

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of racemic

-phenylalanine ethyl ester in 50 mL of anhydrous DIPE. -

Acyl Donor Addition: Add 3 equivalents of ethyl acetate.

-

Initiation: Add 200 mg of Novozym 435.

-

Incubation: Shake the mixture at 200 rpm at 45°C.

-

Monitoring (Self-Validation):

-

Take 50

L aliquots every 2 hours. -

Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 90:10).

-

Stop reaction when conversion reaches 50% (theoretical maximum for resolution).

-

-

Work-up:

-

Filter off the immobilized enzyme (can be recycled).[3]

-

Evaporate the solvent.

-

-

Separation:

-

Dissolve the residue in dilute HCl (1M). The (R)-amine ester will protonate and dissolve in the aqueous layer. The (S)-amide will remain in the organic layer (extract with DCM).

-

Basify the aqueous layer (pH 10) with NaOH and extract the pure (R)-

-phenylalanine ethyl ester with ethyl acetate.

-

Validation Criteria:

-

Yield: ~45% (of theoretical 50%).

-

Enantiomeric Excess (ee): >99% (determined by HPLC).

Data Summary: Methodology Comparison

| Feature | Kinetic Resolution (Lipase) | Asymmetric Hydrogenation (Rh/Ru) | Transaminase (Biocatalysis) |

| Selectivity (ee) | >99% | 95-97% | >99.9% |

| Max Yield | 50% (unless DKR used) | 100% | 100% |

| Metal Waste | None | High (requires scavenging) | None |

| Pressure | Ambient | High (10-50 bar) | Ambient |

| Scalability | High | High | Very High |

| Cost Driver | Enzyme (Recyclable) | Ligand & Metal | Enzyme Development |

Visualizing the Sitagliptin Evolution

Figure 2: The process intensification of Sitagliptin synthesis. The shift from Gen 1 to Gen 2 removed high-pressure steps and purification bottlenecks.

References

-

Steer, D. L., et al. "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. -

Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[2] Science, 2010.

-

Weiner, B., et al. "Biocatalytic reactions of squalene hopene cyclase and transaminases." Chemical Society Reviews, 2010. (Context on Transaminase mechanisms).

-

Gotor, V., et al.

-amino esters." Journal of Organic Chemistry, 2005. (Basis for the detailed protocol). -

Hsiao, Y., et al. "Highly efficient synthesis of

-amino acid derivatives via asymmetric hydrogenation of unprotected enamines." Journal of the American Chemical Society, 2004.

Sources

- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: High-Fidelity Boc Deprotection of Methyl (R)-N-Boc-3-phenyl-beta-alaninate

[1]

Abstract

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Methyl (R)-N-Boc-3-phenyl-beta-alaninate.[1] As a

Introduction & Strategic Context

1Methyl (R)-N-Boc-3-phenyl-beta-alaninate-

Methyl Ester: Acid-stable (relative to Boc) but susceptible to hydrolysis under aqueous acidic conditions or transesterification in alcoholic solvents.[1]

-

Benzylic Chiral Center: The

-carbon is benzylic.[1] While the electron-withdrawing ammonium group formed during deprotection stabilizes the stereocenter, excessive heat or strong Lewis acids could theoretically promote elimination (to the cinnamate) or racemization via a benzylic carbocation intermediate.

Therefore, the deprotection protocol must be chemoselective (cleaving Boc without touching the ester) and mild (preventing racemization).[1]

Mechanistic Insight

The deprotection proceeds via an acid-catalyzed

Figure 1: Reaction Mechanism & Pathway

Caption: Acid-catalyzed cleavage of the Boc group involves protonation, ejection of the tert-butyl cation, and spontaneous decarboxylation.[1]

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) / DCM

Best for: Immediate use in subsequent coupling reactions; solution-phase synthesis.[1]

Reagents

-

Substrate: Methyl (R)-N-Boc-3-phenyl-beta-alaninate (1.0 equiv)

-

Solvent: Dichloromethane (DCM), HPLC Grade

-

Acid: Trifluoroacetic Acid (TFA), ReagentPlus® (99%)

-

Scavenger (Optional): Triethylsilane (TES) or Water (2.5% v/v)[1]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M).

-

Note: DCM is preferred over THF or dioxane for TFA reactions due to better solubility of the TFA salt and inertness.[1]

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: Cooling controls the rate of gas evolution (CO

and isobutylene) and minimizes potential thermal degradation of the benzylic center.[1]

-

-

Acid Addition: Add TFA dropwise. The final ratio should be DCM:TFA (2:1 to 4:1 v/v) .

-

Scavenger Note: If the batch is large (>10g), add 2.5% v/v water or TES to trap tert-butyl cations, preventing re-alkylation of the phenyl ring (Friedel-Crafts alkylation), though this risk is low for simple phenyl groups compared to electron-rich rings like tyrosine.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 1–2 hours .

-

Monitoring: Monitor by TLC (stain with Ninhydrin; product spot will be at baseline) or LC-MS (disappearance of [M+Na]

peak of SM, appearance of [M+H]

-

-

Workup (Evaporation): Concentrate the mixture under reduced pressure (rotary evaporator, <35 °C).

-

Azeotroping (Critical): Redissolve the oily residue in Toluene (approx. 2x reaction volume) and re-evaporate.[1] Repeat 2–3 times.

-

Why? Toluene forms an azeotrope with residual TFA, ensuring complete removal of the excess acid which could interfere with subsequent couplings.[1]

-

-

Result: The product is obtained as the Trifluoroacetate salt (viscous oil or semi-solid).[1]

Method B: HCl in Dioxane

Best for: Isolation of the product as a stable solid; storage; avoiding fluorinated byproducts.[1]

Reagents

-

Substrate: Methyl (R)-N-Boc-3-phenyl-beta-alaninate (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

-

Solvent (Diluent): 1,4-Dioxane or Ethyl Acetate (anhydrous)[1]

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or Ethyl Acetate (approx. 3–5 mL per gram of substrate).[1]

-

Cooling: Cool to 0 °C .

-

Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl relative to substrate).

-

Safety: Ensure the system is vented through a drying tube to handle CO

evolution while excluding atmospheric moisture.[1]

-

-

Reaction: Stir at Room Temperature for 1–3 hours .

-

Observation: The product (Ammonium Hydrochloride salt) often precipitates out of the solution as a white solid during the reaction.[1]

-

-

Workup (Precipitation):

-

Drying: Dry the solid under high vacuum for 4–6 hours to remove traces of dioxane.

-

Result: The product is obtained as the Hydrochloride salt (White powder).[1]

Comparative Analysis & Decision Matrix

The choice between Method A and Method B depends on the downstream application.

| Feature | Method A (TFA/DCM) | Method B (HCl/Dioxane) |

| Product Form | TFA Salt (Oil/Hygroscopic Solid) | HCl Salt (Crystalline Solid) |

| Stability | Moderate (TFA traces can degrade ester over time) | High (Excellent for long-term storage) |

| Ester Stability | High (Anhydrous conditions) | High (Must ensure anhydrous to prevent hydrolysis) |

| Workup Speed | Fast (Evaporation only) | Moderate (Filtration/Drying) |

| Suitability | Immediate "One-Pot" coupling steps | Stockpiling intermediate; Crystallography |

Figure 2: Workflow Decision Tree

Caption: Select the deprotection method based on whether the product is an intermediate (TFA) or a final deliverable (HCl).

Critical Process Parameters (CPPs) & Troubleshooting

Methyl Ester Stability[1][3]

-

Risk: Hydrolysis of the methyl ester to the carboxylic acid.[1]

-

Control: Ensure all solvents are anhydrous. In Method B, avoid old bottles of HCl/Dioxane that may have absorbed moisture.[1] If using TFA (Method A), avoid prolonged exposure (>4 hours) at room temperature.[1]

-

Validation:

H NMR signal for the methyl ester (singlet, ~3.6 ppm) should integrate to 3H relative to the phenyl ring protons.

Racemization Check

-

Risk: Benzylic position racemization.[1]

-

Control: Maintain temperature

25 °C. Avoid strong Lewis acids. -

Validation: Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).[1] Compare with the racemic standard (synthesized via racemic starting material).

Scavenging (TFA Method)

-

Observation: Pink or dark coloration of the reaction mixture.[1]

-

Cause: Alkylation of the phenyl ring by tert-butyl cations (Friedel-Crafts) or oxidation.[1]

-

Solution: Add Triethylsilane (TES) (2 eq.) or Water (2.5%) to the TFA cocktail.[1] The resulting tert-butyl-TES or tert-butanol is easily removed.[1]

Safety Information

-

TFA: Highly corrosive, causes severe skin burns.[1] Inhalation toxic.[1] Use only in a fume hood.

-

HCl/Dioxane: Corrosive and flammable.[1] Dioxane is a potential carcinogen and forms peroxides upon storage.[1] Test for peroxides before use.[1]

-

Gas Evolution: Both methods generate CO

and isobutylene gas.[1] Do not seal reaction vessels tightly; use a bubbler or drying tube.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1] [1]

-

Boc-Protected Amino Groups in Multi-step Syntheses . Organic Chemistry Portal. Retrieved October 2023.[1]

-

Suppression of alpha-carbon racemization in peptide synthesis . Nature Communications (via PMC).[1] (2023).[1][3]

-

Methyl 3-amino-3-phenylpropanoate Properties . PubChem. (2023).[1]

-

Selective Thermal Deprotection of N-Boc Protected Amines . Journal of Organic Chemistry (via PMC).[1] (2024).[1][4][5][6]

Sources

- 1. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mcours.net [mcours.net]

- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

Peptide coupling reactions using Boc-beta-Phe-OMe

Application Note: High-Efficiency Peptide Coupling & Synthesis Protocols using Boc-β-Phe-OMe

Executive Summary

Boc-β-Phe-OMe (Boc-3-amino-4-phenylbutyric acid methyl ester) is a critical building block in the synthesis of β-peptides and peptidomimetics .[1] Unlike natural α-peptides, β-peptides possess an extra methylene group (

-

Proteolytic Stability: They are resistant to degradation by endogenous peptidases, significantly extending plasma half-life.[1]

-

Foldamer Formation: They adopt stable, predictable secondary structures (e.g.,

-helices) even at short chain lengths.[1]

However, the synthesis of β-peptides presents distinct challenges compared to standard SPPS or solution-phase α-peptide synthesis.[1] The β-amino group is slightly less nucleophilic, and the flexibility of the backbone can introduce entropic barriers to coupling. This guide details optimized protocols for the deprotection, activation, and coupling of Boc-β-Phe-OMe to ensure high yield and purity.[1]

Strategic Considerations & Mechanism

Reactivity Profile: α vs. β

-

Nucleophilicity: The amino group in β-Phe is less sterically hindered than in valine but more flexible than in alanine. However, the nucleophilicity is comparable to primary amines.

-

Racemization: A major advantage of

-amino acids (like β-Phe) is their resistance to racemization during activation.[1] The classic oxazolone mechanism, which plagues α-amino acid coupling, requires the formation of a 5-membered ring.[1] β-amino acids would require a 6-membered ring, which is kinetically disfavored.[1] -

Coupling Reagents: While carbodiimides (EDC/DCC) work, uronium/guanidinium salts (HATU, HBTU) are recommended for β-peptide synthesis to drive the reaction to completion and overcome the entropic penalty of the extra backbone methylene.

Solubility Management

As β-peptide chains grow, they often aggregate more aggressively than α-peptides due to stable helix formation.[1]

-

Preferred Solvent: DMF or NMP is superior to DCM for coupling reactions involving >3 residues.

-

H-Bond Disruptors: For difficult sequences, adding pseudoproline-like disruptors or using backbone protection is rare; instead, elevated temperatures (

) or stronger solvents (HFIP mixtures) may be required during analysis, though standard coupling usually proceeds in DMF.[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the divergent pathways for utilizing Boc-β-Phe-OMe as either an N-terminal acceptor or a C-terminal donor.

Caption: Divergent synthesis pathways for Boc-β-Phe-OMe. Path A removes the Boc group to accept an acyl donor. Path B hydrolyzes the ester to donate the acyl group to an amine.

Protocol A: N-Terminal Elongation (Boc Removal)

Use this when coupling Boc-β-Phe-OMe to a carboxylic acid (e.g., Boc-Ala-OH).[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve Boc-β-Phe-OMe (1.0 mmol) in DCM (2 mL).

-

Acidolysis: Cool to

. Add TFA (2 mL) dropwise. Note: A 1:1 TFA:DCM ratio is standard. -

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

-

Workup (Precipitation): Evaporate volatiles under reduced pressure. Add cold diethyl ether to the residue to precipitate the trifluoroacetate salt (

).[1] -

Isolation: Filter or centrifuge the white solid. Dry under high vacuum.

-

Expert Tip: If the salt is hygroscopic or an oil, evaporate TFA repeatedly with toluene to remove traces of acid (azeotropic removal) and use directly.

-

-

Neutralization (In-situ): Prior to coupling, dissolve the salt in DMF/DCM and add DIPEA (2.5 eq) to liberate the free amine.

Protocol B: C-Terminal Elongation (Ester Hydrolysis)

Use this when coupling Boc-β-Phe-OMe to an amine (e.g., H-Ala-OMe).[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve Boc-β-Phe-OMe (1.0 mmol) in THF (3 mL).

-

Saponification: Add a solution of LiOH (2.0 mmol, 2 eq) in Water (1 mL).

-

Reaction: Stir vigorously at

for 1 hour, then warm to room temperature. Monitor by TLC.[5][7][10]-

Caution: Do not heat. While β-AAs are robust, excessive heat with base can lead to side reactions.[1]

-

-

Workup: Evaporate THF under reduced pressure. The aqueous residue remains.

-

Acidification: Cool the aqueous layer to

. Carefully acidify to pH 2–3 using 1N HCl. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Result: Boc-β-Phe-OH (Free Acid) is obtained as a white foam/solid, ready for coupling.[1]

Protocol C: High-Efficiency Coupling (HATU Method)

This is the "Gold Standard" for β-peptide bond formation.[1]

Reagents:

-

Carboxylic Acid: Boc-AA-OH (1.0 eq)[1]

-

Amine: H-β-Phe-OMe (or peptide fragment) (1.0 eq)

-

Coupling Agent: HATU (1.1 eq)[1]

-

Base: DIPEA (2.5–3.0 eq)[1]

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3–5 mL).

-

Base Addition: Add DIPEA (1.0 mmol) to initiate activation. Stir for 1–2 minutes. The solution often turns yellow.

-

Coupling: Add the Amine component (1.0 mmol) followed by the remaining DIPEA (1.5–2.0 mmol).

-

Why split the base? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: Use HPLC or LC-MS.

-

Note: Ninhydrin stain (Kaiser test) works for solution phase TLC (spot on plate, heat) but is less sensitive for secondary amines.[1]

-

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

1N HCl (remove unreacted amine/base)[1]

-

Sat.

(remove unreacted acid) -

Brine

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data: Coupling Reagents

The following table summarizes reagent performance specifically for sterically demanding β-amino acid couplings.

| Reagent | Cost | Reactivity | Racemization Risk | Recommendation |

| EDC / HOBt | Low | Moderate | Low | Use for simple, unhindered dimers.[1] Slower reaction times. |

| HBTU / DIPEA | Medium | High | Low | Standard for solid-phase; good for solution phase if activation is fast. |

| HATU / HOAt | High | Very High | Very Low | Preferred for β-peptides, fragment condensations, and hindered sequences.[1] |

| PyBOP | High | High | Low | Good alternative if uronium salts (HATU) fail; generates carcinogenic HMPA byproduct (handle with care).[1] |

Troubleshooting & Quality Control

-

Issue: Incomplete Coupling.

-

Cause: Formation of stable secondary structures (turn/helix) preventing reagent access.

-

Solution: Switch solvent to NMP or use a chaotic solvent mixture (DMF/DCM/HFIP). Increase temperature to

.

-

-

Issue: Poor Solubility of Intermediate.

-

QC Validation:

-

NMR: Look for the distinct diastereotopic splitting of the

-methylene protons (approx 2.5–3.0 ppm) in the β-residue. -

Mass Spec: β-peptides ionize well in ESI+. Watch for

and

-

References

-

Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[1][11] β-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[1][11] Helvetica Chimica Acta, 79(4), 913–941.[1] [Link]

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).[1] β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers.[1] Journal of the American Chemical Society, 118(51), 13071–13072.[1] [Link]

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).[1] β-Amino acids: Versatile peptidomimetics.[1] Current Medicinal Chemistry, 9(8), 811–822.[1] [Link]

-

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).[1] Structural chemistry of peptides containing backbone expanded amino acid residues: Conformational features of β, γ, and hybrid peptides. Chemical Reviews, 111(2), 657–687.[1] [Link]

Sources

- 1. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. ethz.ch [ethz.ch]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for the Synthesis of β-Phenylalanine Esters via Arndt-Eistert Homologation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of β-phenylalanine esters utilizing the Arndt-Eistert homologation. This document offers a blend of theoretical principles, detailed experimental protocols, and practical insights to ensure successful and safe execution of this valuable synthetic transformation.

Introduction: The Significance of β-Phenylalanine Esters and the Arndt-Eistert Homologation

β-Phenylalanine and its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2][3] Their incorporation into peptides can enhance metabolic stability against enzymatic degradation, a crucial attribute for developing more robust therapeutic agents.[4][5] These non-natural amino acids serve as versatile scaffolds, offering unique conformational properties that can be exploited for designing novel bioactive molecules.[1][2][3]

The Arndt-Eistert homologation is a classic and reliable method for the one-carbon extension of carboxylic acids, making it a favored approach for converting readily available α-amino acids, such as phenylalanine, into their β-homologues.[6][7][8] This reaction sequence is particularly valued for its ability to preserve the stereochemistry of the starting α-amino acid, a critical consideration in the synthesis of chiral drug candidates.[6]

Mechanistic Overview: A Step-by-Step Transformation

The Arndt-Eistert synthesis is a multi-step process that culminates in the formation of a homologated carboxylic acid derivative.[6][9] The key transformation is the Wolff rearrangement of an α-diazoketone intermediate.[10][11]

The process can be broken down into three primary stages:

-

Activation of the Carboxylic Acid: The starting N-protected α-amino acid (e.g., Boc-L-phenylalanine) is first converted into a more reactive species, typically an acid chloride or a mixed anhydride.[4][6] This activation is necessary to facilitate the subsequent reaction with diazomethane.

-

Formation of the α-Diazoketone: The activated carboxylic acid derivative is then reacted with diazomethane. The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the activated acid, leading to the formation of an α-diazoketone with the concomitant loss of a leaving group.[4][11]

-

Wolff Rearrangement and Nucleophilic Trapping: The α-diazoketone is then induced to undergo the Wolff rearrangement, which can be promoted thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide (Ag₂O) or silver benzoate.[8][10][11] During this rearrangement, dinitrogen gas is expelled, and a 1,2-rearrangement of the alkyl group occurs to form a highly reactive ketene intermediate.[6][10] This ketene is immediately trapped by a nucleophile present in the reaction mixture. When an alcohol (e.g., methanol or benzyl alcohol) is used as the nucleophile, the corresponding β-amino ester is formed.[4][12]

Caption: Reaction mechanism of the Arndt-Eistert homologation.

Experimental Protocol: Synthesis of Boc-L-β-Homophenylalanine Methyl Ester

This protocol is adapted from established procedures for the Arndt-Eistert homologation of N-protected amino acids.[8]

3.1. Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Purpose | Supplier |

| Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | Starting Material | Sigma-Aldrich |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | Base | Sigma-Aldrich |

| Isobutyl Chloroformate | C₅H₉ClO₂ | 136.58 | Activating Agent | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Sigma-Aldrich |

| Diazomethane (ethereal solution) | CH₂N₂ | 42.04 | Reagent | Prepared in situ |

| Silver Benzoate | C₇H₅AgO₂ | 228.98 | Catalyst | Sigma-Aldrich |

| Anhydrous Methanol | CH₄O | 32.04 | Nucleophile/Solvent | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Wash | Fisher Scientific |

| Brine | NaCl (aq) | 58.44 | Aqueous Wash | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Fisher Scientific |

3.2. Step-by-Step Procedure

Caption: Experimental workflow for β-phenylalanine ester synthesis.

Part A: Mixed Anhydride and Diazoketone Formation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Boc-L-phenylalanine (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Slowly add N-methylmorpholine (NMM) (1.1 eq) to the cooled solution while maintaining the temperature at -15 °C.

-

After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not rise above -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form. Stir the resulting suspension for an additional 15 minutes.

-

In a separate, well-ventilated fume hood, add a freshly prepared ethereal solution of diazomethane (2.0-3.0 eq) to the mixed anhydride suspension at -15 °C. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care using appropriate personal protective equipment and specialized glassware.

-

Allow the reaction mixture to slowly warm to room temperature and stir for at least 3 hours, or until the yellow color of diazomethane persists.

-

Quench any excess diazomethane by the careful, dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude α-diazoketone, which can be used in the next step without further purification. A common side product is the methyl ester of the starting amino acid, which can be separated after the next step.[13]

Part B: Wolff Rearrangement and Ester Formation

-

Dissolve the crude α-diazoketone in anhydrous methanol.

-

To this solution, add a catalytic amount of silver benzoate (0.1 eq). Note: Other silver salts like Ag₂O can also be used.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC). Gentle heating may be required to initiate or complete the reaction.

-

Once the reaction is complete (cessation of gas evolution and disappearance of the diazoketone spot on TLC), filter the mixture through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino ester.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-L-β-homophenylalanine methyl ester.

Application Notes: Insights for Success

-

Temperature Control: Maintaining a low temperature (-15 °C) during the formation of the mixed anhydride and the addition of diazomethane is crucial to minimize side reactions and prevent the decomposition of the thermally sensitive intermediates.

-

Purity of Reagents: The use of anhydrous solvents and reagents is paramount for the success of this reaction. Water can hydrolyze the mixed anhydride and react with diazomethane, leading to the formation of byproducts and reduced yields.[13]

-

Handling Diazomethane: Diazomethane is a hazardous reagent and should only be handled by trained personnel in a well-ventilated fume hood.[7][12] Use of appropriate safety measures, such as a blast shield and specialized glassware (e.g., with fire-polished joints), is mandatory. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, have been developed and can be considered.[6][7][12]

-

Catalyst Choice for Wolff Rearrangement: While silver benzoate or silver(I) oxide are commonly used, photochemical or thermal conditions can also induce the Wolff rearrangement.[10][11] The choice of method may depend on the substrate and the desired reaction conditions. Ultrasound has also been reported to promote the Wolff rearrangement.[14]

-

Troubleshooting:

-

Low Yield of Diazoketone: This can be due to incomplete activation of the carboxylic acid or premature quenching of diazomethane. Ensure all reagents are of high purity and the reaction is performed under strictly anhydrous conditions. The use of an acid scavenger like calcium oxide can improve the synthesis of α-diazoketones.[15]

-

Formation of α-Chloromethylketone Side Product: This can occur if the HCl generated during the acid chloride formation is not effectively scavenged. Using a base like triethylamine or an excess of diazomethane can mitigate this issue.[7]

-

Incomplete Wolff Rearrangement: If the reaction stalls, gentle heating or the addition of more catalyst may be necessary. Ensure the catalyst has not been deactivated.

-

Safety Considerations and Modern Alternatives

The primary safety concern associated with the Arndt-Eistert homologation is the use of diazomethane, which is both toxic and explosive.[7][12] For this reason, several safer alternatives have been developed:

-

(Trimethylsilyl)diazomethane (TMSCHN₂): This reagent is a stable and less hazardous substitute for diazomethane and is commercially available.[12] It can be used in a similar manner for the Arndt-Eistert synthesis.

-

Kowalski Ester Homologation: This method provides a safer alternative as it avoids the use of diazomethane altogether.[4][7]

-

Flow Chemistry: Continuous flow synthesis offers a safer and more scalable approach to the Arndt-Eistert reaction by generating and consuming hazardous intermediates like diazomethane in situ, minimizing their accumulation.[16][17][18]

References

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

Arndt-Eister reaction. Chemistry LibreTexts. [Link]

-

Wolff-Rearrangement. Organic Chemistry Portal. [Link]

-

Arndt-eistert reaction. Purechemistry. [Link]

-

Aoyama, T., & Shioiri, T. (1981). New Methods and Reagents in Organic Synthesis. 17. Trimethylsilyldiazomethane (TMSCHN2) as a Stable and Safe Substitute for Hazardous Diazomethane. Its Application to the Arndt-Eistert Synthesis. Chemical and Pharmaceutical Bulletin, 29(11), 3249-3255. [Link]

-

Wolff rearrangement. Wikipedia. [Link]

-

Arndt–Eistert reaction. Wikipedia. [Link]

-

Shekh, S., & Gunjal, K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]

-

Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. [Link]

-